molecular formula C13H13N5O2 B5068636 (E,Z)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)-3-(2-nitrophenyl)prop-2-en-1-imine

(E,Z)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)-3-(2-nitrophenyl)prop-2-en-1-imine

Cat. No.: B5068636
M. Wt: 271.27 g/mol
InChI Key: GCGQTICOXKOSJL-VKVSZKFMSA-N
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Description

(E,Z)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)-3-(2-nitrophenyl)prop-2-en-1-imine is a synthetic organic compound characterized by its unique structure, which includes a triazole ring and a nitrophenyl group. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E,Z)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)-3-(2-nitrophenyl)prop-2-en-1-imine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction of an aromatic precursor, followed by coupling with the triazole ring.

    Formation of the Prop-2-en-1-imine Moiety: This step involves the condensation of the triazole-nitrophenyl intermediate with an appropriate aldehyde or ketone under basic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products:

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

(E,Z)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)-3-(2-nitrophenyl)prop-2-en-1-imine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E,Z)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)-3-(2-nitrophenyl)prop-2-en-1-imine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific biological activity being investigated, but may include inhibition of microbial growth, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

  • (E,Z)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)-3-(2-chlorophenyl)prop-2-en-1-imine
  • (E,Z)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)-3-(2-methylphenyl)prop-2-en-1-imine

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the phenyl ring (nitro, chloro, methyl).
  • Biological Activity: The presence of different substituents can significantly affect the biological activity and potency of the compounds.
  • Chemical Properties: Variations in substituents can lead to differences in solubility, stability, and reactivity.

This detailed article provides a comprehensive overview of (E,Z)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)-3-(2-nitrophenyl)prop-2-en-1-imine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E,Z)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)-3-(2-nitrophenyl)prop-2-en-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-10-15-16-11(2)17(10)14-9-5-7-12-6-3-4-8-13(12)18(19)20/h3-9H,1-2H3/b7-5-,14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGQTICOXKOSJL-VKVSZKFMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N=CC=CC2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1/N=C/C=C\C2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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